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# Troubleshooting patch-clamp recordings of Nav1.7 currents

Author: BenchChem Technical Support Team. Date: December 2025

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# Technical Support Center: Nav1.7 Patch-Clamp Recordings

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting patch-clamp electrophysiology experiments on the voltage-gated sodium channel Nav1.7.

## Frequently Asked Questions (FAQs)

Q1: What are the typical current densities I should expect for Nav1.7?

A1: In heterologous expression systems like HEK293 or CHO cells, peak Nav1.7 current densities can range from approximately -200 pA/pF to over -500 pA/pF. However, this can vary significantly based on the expression system, transfection efficiency, and cell health. For instance, whole-cell voltage clamp recordings from cells co-expressing wild-type Nav1.7 with  $\beta$ 1 and  $\beta$ 2 subunits have shown peak amplitudes of -373 ± 70 pA/pF.[1] Untransfected ND7/23 cells, which endogenously express Nav1.7, show average peak sodium currents of around -2.12 nA.[2][3]

Q2: Why is Nav1.7 considered a challenging channel to record?

A2: Nav1.7 channels are known for their fast kinetics and susceptibility to rundown, where the current amplitude diminishes over the course of an experiment. They are also sensitive to the



composition of the internal solution and require healthy cells for stable expression and recordings. Furthermore, achieving a stable giga-ohm seal can be challenging, which is a prerequisite for high-quality recordings.

Q3: What are the recommended cell lines for expressing Nav1.7?

A3: Several cell lines are suitable for Nav1.7 expression. Human Embryonic Kidney (HEK293) cells are widely used and can be transiently or stably transfected.[1][4] Chinese Hamster Ovary (CHO) cells are another common choice, with stable cell lines available that are compatible with automated patch-clamp systems.[5][6] TE671 cells, a human rhabdomyosarcoma cell line, endogenously express Nav1.7 and have been validated as a suitable model for drug screening. [7][8] ND7/23 cells also endogenously express Nav1.7 and exhibit robust inward sodium currents.[3]

Q4: What are the critical components of the internal and external recording solutions?

A4: The external solution is typically a physiological saline solution containing NaCl as the primary charge carrier for the sodium current. The internal (pipette) solution should contain a cesium or potassium-based salt (e.g., CsF or KCl) to block outward potassium currents, along with chelators like EGTA to control intracellular calcium levels. It is also crucial to include ATP and GTP in the internal solution to support cellular metabolism and reduce current rundown. The osmolarity of the internal solution should be slightly lower (around 10%) than the external solution to facilitate seal formation and stability.[9]

## Troubleshooting Guide Problem 1: Low or No Nav1.7 Current

Q: I've successfully patched a cell, but I'm seeing very small or no Nav1.7 currents. What could be the issue?

A: This is a common issue with several potential causes. Below is a systematic approach to troubleshoot the problem.

Cell Health and Expression:



- Sub-optimal Cell Culture Conditions: Ensure cells are healthy, not overgrown, and from a low passage number. Unhealthy cells will not express channels optimally.
- Low Transfection Efficiency: If using transient transfection, optimize the protocol. Use fluorescence markers (e.g., GFP) to identify successfully transfected cells.[1]
- Poor Cell Line: Consider using a validated stable cell line for more consistent expression.

#### Recording Conditions:

- Incorrect Holding Potential: Nav1.7 channels can be in a steady-state inactivated state at depolarized potentials. Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure channels are in a resting, available state before applying a depolarizing stimulus.[10][11]
- Current Rundown: Nav1.7 currents can diminish rapidly after achieving whole-cell configuration. Include ATP and GTP in your internal solution to preserve channel function.
   Record currents promptly after breaking into the cell.

#### • Experimental Setup:

 Blocked Pipette Tip: Debris can clog the pipette tip, preventing good electrical access to the cell interior.[12] Ensure your solutions are filtered and the pipette is clean.

## **Problem 2: Unstable Recordings and Current Rundown**

Q: My Nav1.7 currents are present initially but decrease in amplitude quickly. How can I improve the stability of my recordings?

A: Current rundown is a frequent challenge. Here are some strategies to mitigate it:

- Internal Solution Composition:
  - Metabolic Support: The inclusion of ATP (2-5 mM) and GTP (0.1-0.5 mM) in the internal solution is critical for maintaining channel phosphorylation and preventing rundown.
     Phosphocreatine can also be added to help regenerate ATP.[13]



 Fluoride vs. Chloride: While CsF is excellent for blocking potassium channels, it can sometimes accelerate rundown. If rundown is severe, consider replacing some or all of the CsF with CsCl.

#### Recording Technique:

- Minimize Recording Time: Plan your voltage protocols efficiently to acquire the necessary data before significant rundown occurs.
- Temperature Control: Maintain a stable room temperature, as temperature fluctuations can affect channel kinetics and recording stability.

#### Cell Health:

 Healthy Cells are Key: As mentioned previously, starting with healthy, robustly expressing cells is the best defense against rundown.

### **Problem 3: Difficulty Achieving a Giga-ohm Seal**

Q: I'm struggling to form a stable giga-ohm seal on my cells. What can I do to improve my success rate?

A: A high-resistance seal is fundamental for low-noise recordings. Here are several factors to consider:

#### Pipette Preparation:

- Pipette Polishing: Fire-polishing the pipette tip can create a smoother surface, which
  facilitates a tighter seal with the cell membrane.[9] Polishing with a focused ion beam has
  also been shown to improve gigaseal formation.[14]
- $\circ$  Pipette Resistance: For whole-cell recordings, pipette resistances of 2-5 M $\Omega$  are generally suitable.[13] If you are having trouble, try adjusting the pipette tip size.

#### Cell and Solution Conditions:

 Clean Cell Surface: Ensure the cell surface is free of debris. A brief application of positive pressure as you approach the cell can help clear the membrane.[15]



- Solution Osmolarity: Having a slightly lower osmolarity in the pipette solution compared to the bath solution can help the membrane seal against the pipette.[9][16]
- Reducing Agents: The addition of reducing agents like DTT or TCEP to the external solution has been shown to enhance the success of giga-ohm seal formation and improve longevity.[17]

#### Technique:

- Gentle Suction: Apply gentle and steady negative pressure to form the seal. Abrupt or excessive suction can rupture the membrane.
- Approach the Cell Slowly: A slow and controlled approach to the cell with the pipette is crucial.

## **Problem 4: Noisy Recordings**

Q: My recordings have a high level of background noise. How can I reduce it?

A: Electrical noise can obscure small currents and distort your data. A systematic approach is best for identifying and eliminating noise sources.[18]

#### · Grounding:

- Proper Grounding: Ensure all components of your rig (microscope, manipulators, Faraday cage) are connected to a common ground point to avoid ground loops.[19]
- Ground Wire: Use a heavy-gauge, braided copper wire for the main ground connection.
   [19] The reference electrode (Ag/AgCl pellet) in the bath should be properly chlorided and positioned.

#### • Electrical Interference:

Identify the Source: Switch off nearby equipment one by one (monitors, centrifuges, light sources) to see if the noise disappears. A digital oscilloscope can be a useful tool for this.
 [18]



- Faraday Cage: Ensure the Faraday cage is properly closed and grounded. Additional shielding with metallic fabric can sometimes help.[18]
- Pipette and Holder:
  - Clean Holder: Clean the pipette holder regularly with ethanol and distilled water to prevent salt buildup, which can be a source of noise.
  - Pipette Capacitance: Keep the level of the bath solution low to minimize the immersion of the pipette, which reduces its capacitance and associated noise.[18]
- Seal Resistance:
  - A Tight Seal is Crucial: A high-resistance gigaseal is the most important factor for low-noise recordings.[18] If the seal resistance is low, the noise will be high.

## **Experimental Protocols**

## Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav1.7 Currents

- Cell Preparation: Plate HEK293 cells stably expressing Nav1.7 onto glass coverslips. Use cells 40-72 hours after plating for optimal recording.[4]
- Solution Preparation:
  - External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES, 20 Glucose.
     Adjust pH to 7.4 with NaOH.
  - Internal Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.33 with CsOH. Supplement with 2 mM Mg-ATP and 0.1 mM Na-GTP just before use.
- Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 1-2.5 M $\Omega$  when filled with the internal solution.[20]
- Recording Procedure:



- Place a coverslip with cells in the recording chamber and perfuse with the external solution.
- Approach a target cell with the patch pipette while applying slight positive pressure.
- Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 G $\Omega$ ).
- After seal formation, apply a brief, stronger suction pulse to rupture the membrane and achieve the whole-cell configuration.[21]
- Allow the cell to stabilize for a few minutes before starting recording protocols.
- Voltage Protocols:
  - Activation: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments).[10]
  - Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms conditioning pre-pulses (e.g., from -120 mV to 0 mV) followed by a test pulse to a voltage that elicits a peak current (e.g., -10 mV or 0 mV) to determine the fraction of available channels.[1]

## **Quantitative Data Summary**

Table 1: Typical Biophysical Properties of Nav1.7



Parameter	Value	Cell Type	Notes
V½ of Activation	-22 to -28 mV	HEK293, Oocytes	The voltage at which half of the channels are activated.[1][10]
V½ of Steady-State Inactivation	-68 to -73 mV	HEK293, CHO, Oocytes	The voltage at which half of the channels are inactivated.[6][10]
Activation Slope Factor (k)	3.7 to 5.4 mV	Oocytes	A measure of the steepness of the voltage dependence of activation.[10]
Inactivation Slope Factor (k)	3.9 to 6.4 mV	Oocytes	A measure of the steepness of the voltage dependence of inactivation.[10]
Time Constant of Inactivation (τh) at -20 mV	~1.8 ms (with β1)	Oocytes	Co-expression with the β1 subunit significantly accelerates inactivation.[10]

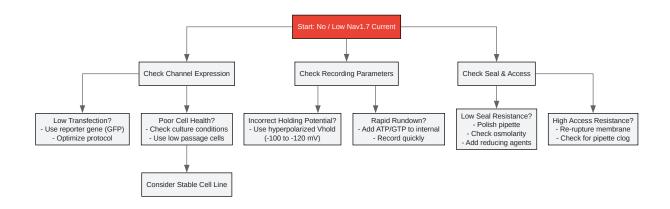
Table 2: Standard Recording Solutions



Solution	Component	Concentration (mM)
External	NaCl	140
KCI	3	
MgCl <sub>2</sub>	1	
CaCl <sub>2</sub>	1	
HEPES	10	_
Glucose	20	
Internal	CsF	140
NaCl	10	
HEPES	10	_
EGTA	1	_
Mg-ATP	2-5	_
Na-GTP	0.1-0.5	

## **Visualizations**

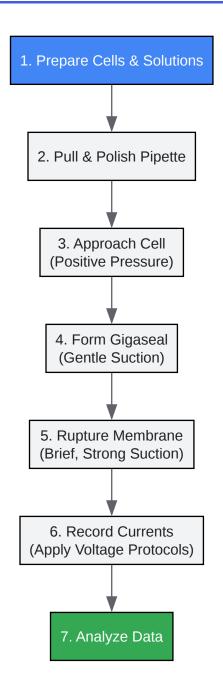




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Caption: A troubleshooting workflow for diagnosing the cause of low or absent Nav1.7 currents.

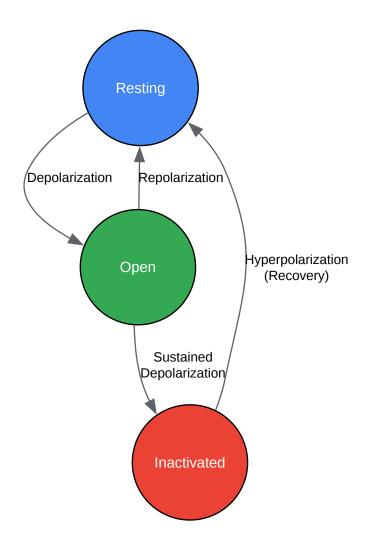




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Caption: The experimental workflow for a whole-cell patch-clamp recording experiment.





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Caption: A simplified diagram illustrating the main conformational states of the Nav1.7 channel.

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## Troubleshooting & Optimization





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- To cite this document: BenchChem. [Troubleshooting patch-clamp recordings of Nav1.7 currents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560110#troubleshooting-patch-clamp-recordings-of-nav1-7-currents]



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